Fluorescein-maleimide

Site-directed mutagenesis Protein labeling Bioconjugation

Achieving stoichiometric, site-specific thiol conjugation requires precise dye chemistry. Fluorescein-maleimide offers validated kinetics and minimal conjugate heterogeneity (1.8±0.2 vs. 3.3±0.7 for rhodamine-maleimide). - Second-order rate constant: 1.67×10⁴ M⁻¹·s⁻¹ (GSH, pH 7.0) - >1000-fold thiol-over-amine selectivity at pH 7.0 - Single isomer >97% HPLC purity for batch-to-batch traceability

Molecular Formula C27H19N3O7S
Molecular Weight 529.5 g/mol
Cat. No. B12279895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-maleimide
Molecular FormulaC27H19N3O7S
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=S)NCCN3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
InChIInChI=1S/C27H19N3O7S/c31-15-2-5-19-21(12-15)36-22-13-16(32)3-6-20(22)27(19)18-4-1-14(11-17(18)25(35)37-27)29-26(38)28-9-10-30-23(33)7-8-24(30)34/h1-8,11-13,31-32H,9-10H2,(H2,28,29,38)
InChIKeyWMHCVBWDCIFFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein-Maleimide: Thiol-Reactive Bioconjugation


Fluorescein-maleimide is a xanthene-based, thiol-reactive fluorescent dye used to covalently attach a fluorescein reporter to proteins, peptides, and oligonucleotides via maleimide-mediated conjugation to sulfhydryl (thiol) groups . The core fluorophore exhibits an excitation maximum near 494-498 nm and an emission maximum near 517-519 nm , making it compatible with the widely available 488 nm argon-ion laser line and standard FITC/GFP filter sets [1]. The maleimide functionality reacts optimally with free thiols (e.g., cysteine residues) at pH 6.5-7.5 to form a stable, covalent thioether bond [2], enabling site-specific labeling of target biomolecules [3].

Optical Compatibility Compatible with 488 nm laser and FITC/GFP filter sets
Thiol-Specific Conjugation Reacts with free cysteines at pH 6.5–7.5, forming stable thioether bond
Site-Selective Labeling Supports site-specific bioconjugation via engineered cysteine residues

Fluorescein-Maleimide: Substitution Pitfalls


Direct substitution of fluorescein-maleimide with seemingly analogous thiol-reactive dyes such as Alexa Fluor 488 maleimide, Oregon Green 488 maleimide, or BODIPY FL maleimide introduces significant and quantifiable deviations in key experimental parameters. These include the fundamental kinetics of the thiol conjugation reaction, the pH-dependence of fluorescence emission, the magnitude of dye brightness, and the introduction of ionic charge artifacts that alter protein isoelectric points. For example, while fluorescein-maleimide exhibits a defined second-order rate constant with glutathione [1], its pKa of ~6.4 causes a sharp, predictable drop in fluorescence intensity under mildly acidic conditions , a property that can be either a limitation or a valuable biosensor feature. In contrast, alternative dyes possess distinct photophysical and chemical signatures [2]. Using them as drop-in replacements without rigorous re-optimization of labeling and detection conditions can lead to inconsistent data, failed experiments, and irreproducible results in downstream applications like quantitative FRET, protein tracking, and live-cell imaging.

Defined thiol reaction kinetics
Alternative dyes may have unpublished or different rate constants
Kinetics may not transfer; re-optimization may be required
pH-dependent fluorescence (pKa ~6.4)
Oregon Green 488 is pH-insensitive; other dyes shift signal differently
pH response may not replicate; requires validation for each dye
Negatively charged conjugate
BODIPY FL maleimide is neutral; Alexa Fluor 488 carries different charge
Charge difference can alter protein pI and electrophoretic behavior

Fluorescein-Maleimide: Comparative Performance


Labeling Efficiency vs. Tetramethylrhodamine-Maleimide

In a direct comparison of site-specific labeling of the E294C cysteine mutant of the β2-adrenergic receptor, Fluorescein-5-maleimide (5FM) achieved 79.1% labeling efficiency with a labeling heterogeneity of 1.8 ± 0.2. In the same experimental system, 5-Tetramethylrhodamine-maleimide (5TRM) achieved a higher labeling efficiency of 92.1%, but with significantly greater heterogeneity of 3.3 ± 0.7 [1]. This indicates that while fluorescein-maleimide may label a lower absolute percentage of target sites under these conditions, it produces a more homogeneous population of labeled proteins, which is critical for quantitative assays.

Labeling Homogeneity
Head-to-head
FM: 79.1% eff., het. 1.8
5TRM: 92.1% eff., het. 3.3
Lower heterogeneity may support quantitative assays
β2-AR E294C cysteine mutant labeling
Site-directed mutagenesis Protein labeling Bioconjugation

Thiol Conjugation Kinetics

The reactivity of fluorescein-5-maleimide (FM) with thiols has been rigorously quantified, providing a precise benchmark for conjugation. At 23°C and pH 7.40 in PBS buffer, the second-order rate constant (k₂) for the reaction of FM with glutathione (GSH) is (1.67 ± 0.32) × 10⁴ M⁻¹·s⁻¹ [1]. This defined kinetic parameter allows researchers to precisely model and control labeling reactions. While specific rate constants for many alternative dyes under identical conditions are not widely published, this value serves as a reference point. The reactivity is highly pH-dependent, with the maleimide group reacting with thiols ~1000-fold faster than with amines at pH 7.0 [2], underscoring the importance of maintaining a pH of 6.5-7.5 to ensure cysteine selectivity [3].

Thiol Conjugation Kinetics
Cross-study comparable
k₂ = 1.67 × 10⁴ M⁻¹·s⁻¹
Kinetic benchmark for conjugation control
23°C, pH 7.40, PBS buffer (GSH)
Reaction kinetics Thiol quantification Bioconjugation

pH Sensitivity vs. Oregon Green 488

A defining characteristic of fluorescein-maleimide is its pronounced pH-dependent fluorescence, stemming from the xanthene core's pKa of approximately 6.4 . This contrasts sharply with its fluorinated analog, Oregon Green 488 maleimide, which has a lower pKa of ~4.7, rendering it essentially pH-insensitive across the physiological range (pH 4-10) . Consequently, while Oregon Green 488 maleimide provides a constant signal intensity in variable cellular environments, fluorescein-maleimide's fluorescence decreases significantly as pH drops from 7.4 to 6.0. This is a quantitative, well-characterized property.

pH Sensitivity
Head-to-head
pKa ~6.4 (FM)
pKa ~4.7 (Oregon Green 488)
Fluorescence decreases in acidic pH; may support pH-sensitive biosensors
~1.7 pKa unit difference
pH sensing Live-cell imaging Photophysics

Ionic Charge vs. BODIPY FL Maleimide

Fluorescein-maleimide carries a net negative charge, which can influence the electrophoretic mobility and isoelectric point (pI) of conjugated proteins. In contrast, BODIPY FL maleimide produces electronically neutral dye conjugates despite having similar excitation/emission spectra [1]. This lack of ionic charge results in minimal effects on the pI of standard proteins conjugated with this fluorophore, making it a preferred choice when preserving the native charge state of a biomolecule is critical for functional studies or separation techniques like isoelectric focusing .

Ionic Charge
Class-level
Negatively charged (FM)
Neutral (BODIPY FL)
Charge difference may alter protein pI
BODIPY FL may preserve native charge
Protein charge Isoelectric point Electrophoresis

Aqueous Solubility vs. Alexa Fluor 488

Fluorescein-5-maleimide exhibits good solubility in organic solvents like DMSO (up to 100-116 mg/mL) and DMF, which is typical for this class of dyes . However, its solubility in aqueous buffers is limited (<0.1 mg/mL in H₂O) [1], necessitating the use of a small percentage of organic co-solvent in labeling reactions. In contrast, newer sulfonated dyes like Alexa Fluor 488 maleimide are engineered for significantly higher water solubility. This allows for labeling in purely aqueous environments, which can be advantageous for maintaining the native conformation of sensitive proteins and simplifying reaction setup [2].

Solubility Profile
Class-level
FM: DMSO-soluble; H₂O
Alexa Fluor 488: high water solubility
Water solubility may limit use with aggregation-prone proteins
Organic co-solvent often required for FM
Isomer Purity
Head-to-head
Single isomer >97% HPLC
Single isomer supports batch consistency
Mixed isomers introduce compositional variability
Solubility Bioconjugation Buffer compatibility

Isomer Purity: Single vs. Mixed

Commercially available fluorescein-maleimide can be obtained as a single isomer (Fluorescein-5-maleimide) or as a mixture of 5- and 6-isomers. The single isomer, Fluorescein-5-maleimide, is characterized by high purity, typically specified as >97.0% by HPLC . While the 5- and 6-isomers have indistinguishable excitation and emission spectra for many protein labeling applications [1], the use of a defined single isomer is critical for experiments requiring absolute batch-to-batch consistency, such as in regulated environments, advanced analytical methods, or when developing precise quantitative assays. Procurement of the mixed isomer can introduce a variable that is difficult to control for over long-term studies.

Isomer Purity
Head-to-head
Single isomer >97% HPLC
Single isomer supports batch consistency
Mixed isomers introduce compositional variability
Isomer purity Quality control Reproducibility

Fluorescein-Maleimide: Best Applications


Cysteine Labeling for Single-Molecule FRET

The well-characterized thiol reactivity of fluorescein-maleimide (k₂ = 1.67×10⁴ M⁻¹·s⁻¹) [1] and its ability to produce a more homogeneous labeled protein population compared to rhodamine-maleimide (heterogeneity of 1.8 ± 0.2 vs. 3.3 ± 0.7) [2] make it an ideal choice for site-directed mutagenesis studies. By introducing a unique cysteine residue, researchers can achieve precise, stoichiometric labeling of target proteins. The resulting uniform bioconjugate population is essential for accurate distance measurements in FRET and for resolving discrete functional states in single-molecule studies.

pH-Responsive Intracellular Sensors

The pH-dependent fluorescence of fluorescein-maleimide, with a pKa of ~6.4 , is a direct asset for applications requiring a quantitative readout of local pH. Unlike the pH-insensitive Oregon Green 488 maleimide (pKa ~4.7) , fluorescein-maleimide conjugated to proteins or nanoparticles can serve as a built-in sensor for monitoring trafficking through acidic cellular compartments like endosomes (pH ~5.5-6.0) and lysosomes (pH ~4.5-5.0). The predictable decrease in fluorescence intensity provides a real-time, label-free method to track vesicular acidification and cargo sorting.

Thiol-Selective Labeling in Complex Mixtures

Fluorescein-maleimide's high specificity for thiols over amines at pH 7.0 (~1000-fold selectivity) [3] enables its use in moderately complex protein mixtures where precise targeting of free cysteines is required. While alternative dyes like Alexa Fluor 488 maleimide offer superior water solubility, the lower cost and well-documented reactivity of fluorescein-maleimide make it a practical and economical choice for routine labeling of purified proteins, antibodies, and thiol-modified oligonucleotides in academic and industrial core facilities.

Quality-Controlled Bioconjugation

For laboratories operating under stringent quality standards or developing robust diagnostic assays, the availability of Fluorescein-5-maleimide as a single isomer with >97.0% purity by HPLC is critical. This defined chemical entity ensures batch-to-batch consistency, minimizing variability in labeling efficiency and conjugate performance. This level of traceability and purity is a key procurement factor over mixed-isomer fluorescein derivatives or lower-purity alternatives, directly supporting data integrity and regulatory compliance.

Application
Selection Property
Validation Focus
Cysteine Labeling for smFRET
Labeling Homogeneity
Verify stoichiometry and population uniformity
pH-Responsive Intracellular Sensors
pH-Dependent Fluorescence
Calibrate intensity vs. pH in target compartment
Thiol-Selective Labeling in Mixtures
Thiol Selectivity (pH 7.0)
Confirm cysteine specificity with amine-blocked controls
Quality-Controlled Bioconjugation
Single Isomer Purity
Verify batch-to-batch consistency by HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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